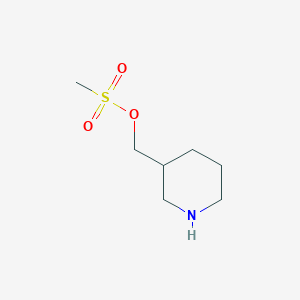

Piperidin-3-ylmethyl methanesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

piperidin-3-ylmethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c1-12(9,10)11-6-7-3-2-4-8-5-7/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJYYXZISOKSCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Piperidin 3 Ylmethyl Methanesulfonate

Precursor Synthesis Strategies for Piperidin-3-ylmethanol Derivatization

The cornerstone of synthesizing piperidin-3-ylmethyl methanesulfonate (B1217627) is the efficient preparation of its alcohol precursor, piperidin-3-ylmethanol. This process is bifurcated into the construction of the core piperidine (B6355638) scaffold and the introduction of the hydroxymethyl group.

Preparation of Substituted Piperidine Scaffolds

The piperidine ring is a prevalent motif in pharmaceuticals, and numerous methods for its synthesis have been developed. nih.gov These can be broadly categorized into the hydrogenation or reduction of pyridine (B92270) precursors, and various cyclization strategies. nih.gov

Hydrogenation of pyridines is a common industrial approach, often employing transition metal catalysts like rhodium, ruthenium, or palladium under varying conditions of temperature and pressure. nih.gov For instance, rhodium catalysts have proven effective for synthesizing 3-substituted piperidines. nih.gov Organocatalytic methods, using reagents like borenium ions with hydrosilanes, offer a metal-free alternative for pyridine reduction. nih.gov

Cyclization reactions provide a versatile route to highly substituted and functionalized piperidines. These methods involve forming the six-membered ring from acyclic precursors and include intramolecular reactions such as aza-Michael additions, reductive aminations, and radical cyclizations. nih.govmdma.ch Multi-component reactions (MCRs), where three or more starting materials combine in a single step, offer an efficient pathway to complex piperidine structures. nih.gov

Table 1: Comparison of Piperidine Scaffold Synthesis Methods

| Method | Description | Advantages | Disadvantages |

| Pyridine Hydrogenation | Reduction of the aromatic pyridine ring using catalysts. | Scalable, well-established. | Often requires harsh conditions (high pressure/temperature), potential for side reactions. |

| Cyclization Reactions | Intramolecular ring closure of acyclic precursors. | High control over substitution patterns and stereochemistry. | Can involve multiple synthetic steps to prepare the precursor. |

| Multi-component Reactions | One-pot synthesis from three or more starting materials. | High efficiency and atom economy. | Can be challenging to optimize for specific products. |

Synthesis of the Hydroxymethyl Moiety

With the piperidine scaffold in hand, the next crucial step is the introduction of the hydroxymethyl group at the 3-position. A common strategy involves the reduction of a corresponding carboxylic acid or ester derivative. For example, L-glutamic acid can be converted in a multi-step process involving esterification, Boc-protection, and subsequent reduction with sodium borohydride (B1222165) to yield a diol that is then cyclized to form a substituted piperidine. niscpr.res.in

Another approach is the reduction of a piperidin-3-one, which can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The resulting alcohol, piperidin-3-ylmethanol, can then be used in the subsequent sulfonylation step. The synthesis of piperidin-3-ylmethanol itself is well-documented, with its structure and properties available in chemical databases. nih.gov

Sulfonylation Reactions: Direct and Indirect Approaches to Methanesulfonate Formation

The conversion of piperidin-3-ylmethanol to its methanesulfonate ester is a critical transformation. This is typically achieved through sulfonylation, a reaction that forms a sulfonate ester from an alcohol and a sulfonylating agent.

Optimization of Reaction Conditions (Solvent Effects, Temperature, Catalysis)

The efficiency of the sulfonylation reaction is highly dependent on the reaction conditions. Key parameters to optimize include the solvent, temperature, and the use of catalysts.

Solvent Effects: The choice of solvent is crucial for ensuring the solubility of reactants and facilitating the reaction. Aprotic solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are often employed to prevent unwanted side reactions. vulcanchem.com In some cases, aqueous media can be utilized, and the amount of water can significantly influence the reaction outcome. researchgate.net

Temperature: Temperature control is critical, especially as sulfonylation reactions can be exothermic. mdpi.com Reactions are often carried out at low temperatures (e.g., 0–5°C) to prevent side reactions and decomposition of the product. vulcanchem.com However, in some systems, elevated temperatures may be necessary to drive the reaction to completion. mdpi.com

Catalysis: While many sulfonylations proceed without a catalyst, certain reactions can be enhanced by their use. For example, methanesulfonic acid (MSA) itself can act as a Brønsted acid catalyst in esterification reactions. rsc.org However, in the context of forming methanesulfonate esters from alcohols, the presence of an acid can also promote the reverse reaction (solvolysis). pqri.orgenovatia.com

Reagent Selection and Stoichiometry in Methanesulfonate Esterification

The primary reagents for converting an alcohol to a methanesulfonate are methanesulfonyl chloride or methanesulfonic anhydride, typically in the presence of a base.

Reagent Selection: Methanesulfonyl chloride is a common and reactive sulfonylating agent. google.com The choice of base is also important; non-nucleophilic tertiary amines like triethylamine (B128534) or diisopropylethylamine (DIPEA) are frequently used to quench the HCl byproduct generated during the reaction with methanesulfonyl chloride. google.comresearchgate.net

Stoichiometry: Precise control of the stoichiometry is essential to maximize the yield and minimize byproducts. vulcanchem.com An excess of the sulfonylating agent can lead to undesired side reactions, while an excess of the base can cause decomposition of the product. google.com The reaction of an alkyl alcohol with methanesulfonyl chloride is often performed with a 1:1 molar ratio of the alcohol and methanesulfonyl chloride, and a slight excess of the tertiary amine base. google.com

Table 2: Key Parameters in the Sulfonylation of Piperidin-3-ylmethanol

| Parameter | Typical Conditions/Reagents | Rationale |

| Sulfonylating Agent | Methanesulfonyl chloride | Highly reactive and commercially available. |

| Base | Triethylamine, Diisopropylethylamine | Neutralizes HCl byproduct without competing in nucleophilic reactions. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic, good solubility for reactants. |

| Temperature | 0–5°C | Controls exothermicity and minimizes side reactions. |

| Stoichiometry | Near equimolar ratios of alcohol and sulfonylating agent. | Maximizes yield and purity. |

Stereoselective and Enantioselective Synthesis of Piperidin-3-ylmethyl Methanesulfonate

For many pharmaceutical applications, controlling the stereochemistry of the final compound is paramount. This necessitates stereoselective or enantioselective synthetic routes.

The stereocenter in this compound is at the C3 position of the piperidine ring. Achieving a specific stereoisomer can be accomplished by starting with an enantiomerically pure precursor, such as (S)- or (R)-piperidin-3-ylmethanol. The synthesis of these chiral precursors often relies on asymmetric synthesis or the resolution of a racemic mixture.

Recent advances in catalysis have provided powerful tools for the enantioselective synthesis of substituted piperidines. Rhodium-catalyzed asymmetric reductive Heck reactions have been used to produce enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. semanticscholar.org This approach offers a versatile route to a wide array of chiral piperidine derivatives. semanticscholar.org

Furthermore, diastereoselective methods can be employed to control the relative stereochemistry of multiple chiral centers. For instance, the hydrogenation of substituted pyridines can proceed with high diastereoselectivity to yield cis-piperidines, which can then be epimerized under basic conditions to the trans-isomers. whiterose.ac.uk Diastereoselective lithiation followed by trapping with an electrophile is another strategy to access specific diastereomers. whiterose.ac.uk

Diastereoselective Approaches (e.g., using chiral auxiliaries, N-alkylation of chiral piperidine derivatives)

Diastereoselective methods are employed to control the formation of a specific diastereomer of a chiral compound. This is often achieved by using a chiral auxiliary, a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.

Use of Chiral Auxiliaries: A prominent strategy involves the use of phenylglycinol-derived oxazolopiperidone lactams. nih.gov In this approach, a chiral auxiliary, such as (R)-phenylglycinol, is used to construct a bicyclic lactam system. The rigid conformation of this system directs the approach of electrophiles, like alkyl halides, to one face of the molecule, thereby controlling the stereochemistry at the 3-position of the piperidine ring. nih.gov For instance, the alkylation of the enolate derived from these lactams can proceed with high diastereoselectivity. nih.govresearchgate.net After the desired stereocenter is set, the chiral auxiliary is cleaved to yield the enantiomerically enriched 3-substituted piperidine derivative, which can then be converted to piperidin-3-ylmethanol. The choice of the auxiliary's configuration and the order of substituent introduction are critical for achieving high stereoselectivity. nih.gov

Another example is the use of chiral sulfinamides. The Ellman procedure, for instance, allows for the synthesis of chiral N-alkyl t-butanesulfinamides which can act as powerful chiral directing groups in various transformations. researchgate.net

N-Alkylation of Chiral Piperidine Derivatives: While the target compound is an N-unsubstituted piperidine, N-alkylation strategies are relevant for the synthesis of its derivatives or for manipulating protecting groups during a synthetic sequence. The N-alkylation of a pre-existing chiral piperidine can be achieved using an alkyl halide in the presence of a base. researchgate.net A common procedure involves reacting the piperidine with an alkyl bromide or iodide in a suitable solvent like acetonitrile (B52724) or DMF, often with a non-nucleophilic base such as potassium carbonate to neutralize the acid formed during the reaction. researchgate.netgoogle.com This method allows for the introduction of various substituents on the nitrogen atom, which can be crucial for modulating the properties of the final molecule or for use as a protecting group that is removed in a later step.

| Diastereoselective Method | Key Reagents/Auxiliary | Typical Outcome | Reference |

| Chiral Auxiliary Control | (R)-Phenylglycinol-derived oxazolopiperidone | High diastereoselectivity in enolate alkylation | nih.gov |

| Chiral Auxiliary Control | D-Phenylglycinol and δ-valerolactone | Asymmetric synthesis of (3S)-3-methylpiperidin-2-one derivative | researchgate.net |

| N-Alkylation | Piperidine, Alkyl Halide, K₂CO₃ | N-substituted piperidine | researchgate.netgoogle.com |

Enantioselective Methods (e.g., asymmetric catalysis, chiral resolution)

Enantioselective methods are designed to produce one enantiomer of a chiral compound in excess over the other. This is essential for applications where only one enantiomer exhibits the desired activity.

Asymmetric Catalysis: Modern organic synthesis heavily relies on asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Several catalytic systems have been developed for the enantioselective synthesis of substituted piperidines.

Rhodium-Catalyzed Reactions: Rhodium complexes with chiral ligands have been used for the asymmetric arylation of N-tosylaldimines to produce chiral 2-aryl piperidines. organic-chemistry.org Another powerful method is the Rh-catalyzed asymmetric reductive Heck reaction of boronic acids with pyridine derivatives to furnish 3-substituted tetrahydropyridines with excellent enantioselectivity. snnu.edu.cn These can be subsequently reduced to the corresponding chiral piperidines.

Phosphine-Catalyzed Reactions: Chiral phosphines can serve as effective nucleophilic catalysts. For example, a C₂-symmetric chiral phosphepine has been used to catalyze the [4+2] annulation of imines with allenes, providing access to a variety of functionalized piperidine derivatives with high stereoselectivity. acs.orgresearchgate.net

Iridium-Catalyzed Hydrogenation: The asymmetric hydrogenation of pyridinium (B92312) salts using chiral iridium catalysts is an effective route to enantioenriched piperidines. nih.gov

Chiral Resolution: Chiral resolution is a classical yet highly effective technique for separating a racemic mixture into its individual enantiomers. wikipedia.org This method is particularly useful when an efficient asymmetric synthesis is not available. The process involves reacting the racemic mixture of a precursor, such as piperidine-3-methanol, with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. wikipedia.org After separation, the desired diastereomeric salt is treated with an acid or base to remove the resolving agent, yielding the enantiomerically pure precursor.

A well-documented analogy is the resolution of 2-piperidin-2-yl-ethanol using (S)-(+)-camphorsulfonic acid. google.comgoogleapis.com The racemic alcohol is dissolved in a solvent like ethanol (B145695), and the chiral acid is added, leading to the precipitation of one diastereomeric salt. The salt is then isolated and treated with a base, such as sodium hydroxide, to liberate the free, enantiomerically pure amino alcohol. google.com This same principle is directly applicable to the resolution of racemic piperidine-3-methanol.

| Enantioselective Method | Catalyst/Reagent | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |

| Asymmetric Catalysis | Rhodium/(S)-JOSIPHOS | Arylboronic acids, Pyridine derivatives | High | snnu.edu.cn |

| Asymmetric Catalysis | Chiral Phosphepine | Imines, Allenes | Very Good | acs.orgresearchgate.net |

| Chiral Resolution | (S)-(+)-Camphorsulfonic Acid | Racemic Piperidine Alcohols | >97% ee after crystallization | googleapis.com |

| Kinetic Resolution | n-BuLi / (-)-Sparteine | 2-Arylpiperidines | High | whiterose.ac.uk |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous Medium Synthesis

A key focus of green chemistry is the replacement of volatile and hazardous organic solvents.

Solvent-Free Synthesis: Multicomponent reactions (MCRs) are often conducted under solvent-free conditions, sometimes with microwave irradiation, to construct complex heterocyclic scaffolds like piperidines in a single step. ajchem-a.comresearchgate.net These methods offer high atom economy and reduce solvent waste. The synthesis of piperidine derivatives through the reaction of aldehydes, amines, and other components can be achieved without any solvent, sometimes catalyzed by the reactants themselves through hydrogen bonding. ajchem-a.comyoutube.com

Catalyst Development for Sustainable Production

Developing sustainable and recyclable catalysts is crucial for green manufacturing. For the synthesis of the piperidine core, significant progress has been made in creating heterogeneous catalysts that are more environmentally benign than their homogeneous counterparts.

Heterogeneous Metal Catalysts: Catalysts such as palladium on carbon (Pd/C) are widely used for the reduction of pyridine N-oxides to piperidines using transfer hydrogenation agents like ammonium (B1175870) formate, avoiding harsh reagents. organic-chemistry.org Recently, novel heterogeneous catalysts, including cobalt supported on titanium nanoparticles and a nickel silicide catalyst, have been developed for the efficient and diastereoselective hydrogenation of pyridines. nih.gov These catalysts are often highly stable and can be recovered and reused multiple times, reducing cost and waste. nih.gov

Recyclable Magnetic Catalysts: An emerging area is the use of magnetic nanoparticles (e.g., Fe₃O₄) as supports for catalysts. researchgate.net These catalysts can be easily separated from the reaction mixture using an external magnetic field, simplifying purification and allowing for efficient recycling. A recyclable cobalt catalyst anchored on cellulose (B213188) nanofibers and magnetic nanoparticles has been designed for the synthesis of piperidine derivatives. researchgate.net

Process Optimization and Scale-Up Considerations for Laboratory to Research Pilot Scales

Translating a laboratory-scale synthesis to a larger research pilot scale introduces significant challenges related to safety, efficiency, cost, and product quality. Careful optimization of reaction parameters is essential.

Optimization of Piperidine Precursor Synthesis: For catalytic hydrogenation reactions to produce the piperidine-3-methanol precursor, key parameters to optimize include:

Catalyst Loading: Reducing the amount of precious metal catalyst (e.g., PtO₂, Rh/C) without compromising reaction time or yield is a primary economic driver.

Pressure and Temperature: Finding the lowest effective hydrogen pressure and temperature improves the safety profile and energy efficiency of the process.

Solvent Selection: While lab-scale synthesis might use a variety of solvents, scale-up requires a focus on solvents that are safe, effective, and easily removable, with consideration for their environmental impact. nih.gov

Optimization of the Mesylation Step: The conversion of piperidine-3-ylmethanol to this compound using methanesulfonyl chloride is a critical and often exothermic reaction.

Temperature Control: Strict temperature control, typically maintaining the reaction at 0–5 °C, is paramount to prevent runaway reactions and the formation of impurities.

Reagent Addition: The slow, controlled addition of methanesulfonyl chloride is necessary to manage the exotherm and ensure high selectivity.

Stoichiometry and Base: Precise control over the stoichiometry of reagents and the choice of base (e.g., triethylamine) are crucial to drive the reaction to completion and minimize side products.

Purification and Isolation: On a larger scale, purification methods like column chromatography become impractical. Process optimization focuses on developing robust crystallization or extraction procedures.

Crystallization: Developing a reliable crystallization process is often the most effective method for purifying the final product or key intermediates on a large scale. This involves screening various solvents and optimizing conditions (temperature, cooling rate) to achieve the desired purity and crystal form.

Work-up: Switching from lab-scale work-up procedures to scalable extractions and washes is necessary. For example, trituration in a suitable solvent can be an effective method to remove impurities and isolate the product without resorting to chromatography. nih.gov

| Parameter | Laboratory Scale Consideration | Pilot Scale Consideration | Impact of Optimization |

| Temperature Control | Ice bath for exothermic reactions. | Jacketed reactor with automated cooling system. | Prevents side reactions, ensures safety and product consistency. |

| Purification | Column Chromatography. | Crystallization, Distillation, Extraction, Trituration. | Improves throughput, reduces solvent waste and cost. nih.gov |

| Reagent Handling | Manual addition via syringe/pipette. | Metering pumps for controlled addition rates. | Enhances safety and reaction control. |

| Solvent Choice | Wide variety of solvents. | Limited to safe, economical, and "green" solvents. | Reduces environmental impact and simplifies waste management. unife.it |

Computational and Theoretical Investigations of Piperidin 3 Ylmethyl Methanesulfonate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of a molecule. For Piperidin-3-ylmethyl methanesulfonate (B1217627), these methods can predict its optimized geometry, the energy of its molecular orbitals, and the landscape of its potential energy surface.

Density Functional Theory (DFT) is a robust computational method for predicting the geometry and electronic properties of molecules. q-chem.comdamascusuniversity.edu.sy For Piperidin-3-ylmethyl methanesulfonate, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would be employed to find the molecule's lowest energy conformation.

The geometry optimization would start with an initial guess of the structure and iteratively adjust the atomic coordinates to minimize the total electronic energy. This process would yield precise bond lengths, bond angles, and dihedral angles for the most stable conformer. For the methanesulfonate portion of the molecule, DFT studies on similar compounds like ethyl methanesulfonate reveal the electronic structure and conformational possibilities. nih.govacs.org Such calculations would also map the potential energy surface, identifying transition states and energy barriers between different conformations, which is crucial for understanding the molecule's dynamic behavior.

Table 1: Predicted Geometrical Parameters for the Methanesulfonate Moiety (based on related compounds)

| Parameter | Predicted Value (DFT/B3LYP) |

|---|---|

| S=O Bond Length | ~1.45 Å |

| S-O Bond Length | ~1.60 Å |

| S-C Bond Length | ~1.78 Å |

| O=S=O Bond Angle | ~120° |

Note: These values are estimations based on DFT calculations of similar methanesulfonate compounds and may vary in the context of the full this compound structure.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory and can be used to refine the results obtained from DFT. rsc.org These methods are computationally more intensive but offer greater accuracy, particularly for calculating electron correlation effects which are important for a precise description of the electronic structure. acs.org For the methanesulfonate anion, ab initio calculations have been used to determine its geometric and electronic properties, showing that the inclusion of correlation effects is necessary for an accurate electronic description. rsc.orgresearchgate.net Applying these methods to this compound would provide a benchmark for the DFT results and offer a more detailed picture of its electronic properties and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability. youtube.comdergipark.org.tr

For this compound, the HOMO is expected to be localized on the piperidine (B6355638) ring, specifically the nitrogen atom with its lone pair of electrons. researchgate.net The LUMO is likely to be located on the methanesulfonate group, particularly around the sulfur atom and the S-O bonds. An analysis of the HOMO and LUMO would indicate that the piperidine nitrogen is the primary site for electrophilic attack, while the methanesulfonate group is susceptible to nucleophilic attack. researchgate.net

Table 2: Predicted Frontier Orbital Energies (Illustrative)

| Orbital | Energy (eV) - Illustrative | Location |

|---|---|---|

| HOMO | -6.5 | Piperidine Nitrogen |

| LUMO | +1.5 | Methanesulfonate Group |

Note: These are illustrative energy values based on general principles and data from related piperidine derivatives. Actual values would require specific calculations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the piperidine ring and the rotational freedom of the methanesulfonate group mean that this compound can exist in multiple conformations.

The piperidine ring typically adopts a chair conformation to minimize steric strain. ias.ac.in For a 3-substituted piperidine like the one in the title compound, the substituent (the -CH2OMs group) can be in either an axial or equatorial position. Computational studies on substituted piperidines have shown that the energy difference between these conformers can be predicted with molecular mechanics and quantum chemical calculations. nih.gov The preference for the axial or equatorial conformer is influenced by steric and electronic interactions. d-nb.info For the methanesulfonate group, rotation around the C-O and S-C bonds will also lead to different conformers with varying energies. researchgate.net

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. semanticscholar.org MD simulations of piperidinium-based ionic liquids have been used to study the structure and dynamics of the piperidinium cation. nih.govresearchgate.netrsc.org A simulation of this compound would likely show the piperidine ring undergoing ring inversion between its two chair conformations, although one conformation would be more populated depending on the energy difference. The methanesulfonate group would exhibit torsional flexibility, with the methyl and sulfonyl groups rotating around the connecting bonds. These dynamic processes are crucial for understanding how the molecule interacts with its environment.

Prediction of Spectroscopic Parameters from Computational Models

There are no specific computational studies available that focus on the prediction of spectroscopic parameters, such as NMR or IR spectra, for this compound.

Reaction Mechanism Modeling: Elucidating Reaction Pathways and Transition States

Detailed computational modeling of the reaction mechanisms for this compound, including the elucidation of reaction pathways and transition states, has not been documented in published research.

Modeling of Nucleophilic Substitution Pathways

Specific computational models detailing the nucleophilic substitution pathways of this compound are not available in the scientific literature.

Computational Studies of Hydrolysis and Solvolysis Mechanisms

There are no available computational studies that specifically investigate the hydrolysis and solvolysis mechanisms of this compound.

Chemical Reactivity and Derivatization Strategies Involving Piperidin 3 Ylmethyl Methanesulfonate

Nucleophilic Substitution Reactions at the Methanesulfonate (B1217627) Moiety

The methanesulfonate group in Piperidin-3-ylmethyl methanesulfonate is an excellent leaving group, facilitating nucleophilic substitution reactions. The carbon atom adjacent to the sulfonate ester is electrophilic and susceptible to attack by various nucleophiles. The steric hindrance around this primary carbon, substituted with a bulky piperidine (B6355638) ring, influences the reaction kinetics and mechanism.

Reactivity with Nitrogen-Based Nucleophiles (e.g., amines, azides)

This compound readily reacts with nitrogen-based nucleophiles. A notable example is the reaction with sodium azide (B81097) to produce 3-(azidomethyl)piperidine. This transformation is a key step in the synthesis of various biologically active molecules. The resulting azide can be further reduced to the corresponding primary amine, (piperidin-3-yl)methanamine, which serves as a crucial building block for more complex derivatives.

The reaction with amines allows for the introduction of a variety of substituents. For instance, reaction with primary or secondary amines can yield N-substituted (piperidin-3-yl)methanamine derivatives. While direct examples with this compound are not extensively documented in publicly available literature, analogous reactions are common. For example, the synthesis of orthogonally protected piperidin-3-ylmethanamine (B1584787) derivatives often involves the displacement of a suitable leaving group by an amine. lookchem.com

A representative reaction scheme for the synthesis of 3-(azidomethyl)piperidine from a piperidin-3-ylmethanol precursor via the methanesulfonate intermediate is shown below. This two-step, one-pot procedure involves the formation of the mesylate followed by its displacement with an azide nucleophile. researchgate.net

| Reactant | Reagent | Product |

| Piperidin-3-ylmethanol | 1. Methanesulfonyl chloride, Triethylamine2. Sodium azide | 3-(Azidomethyl)piperidine |

Reactivity with Oxygen-Based Nucleophiles (e.g., alcohols, carboxylates)

Oxygen-based nucleophiles, such as alcohols and carboxylates, can displace the methanesulfonate group to form ethers and esters, respectively. The reaction with an alcohol or an alkoxide will yield a 3-(alkoxymethyl)piperidine derivative. Similarly, reaction with a carboxylate salt will produce the corresponding ester. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the methanesulfonic acid byproduct.

The synthesis of 1-[3-(aryloxy)propyl]piperidines demonstrates the feasibility of forming C-O bonds through nucleophilic substitution on an alkyl derivative of piperidine, highlighting a similar reactive pathway. ebi.ac.uknih.gov

Reactivity with Carbon-Based Nucleophiles (e.g., organometallics, enolates)

Carbon-based nucleophiles can be employed to form new carbon-carbon bonds. Reagents such as organometallics (e.g., Grignard reagents, organolithiums) and enolates can react with this compound. However, the steric hindrance at the electrophilic carbon can make these reactions challenging. The use of more reactive organocuprates or the catalysis by metal triflates might be necessary to achieve reasonable yields. For instance, metal triflate-catalyzed nucleophilic substitution reactions of 2-acyloxypiperidines with silyl (B83357) enolates have been shown to be effective for creating C-C bonds. nih.gov

Stereochemical Course of Substitution Reactions (S\N1 vs. S\N2)

The structure of this compound, with a primary carbon atom for substitution that is attached to a bulky piperidine ring, is analogous to a neopentyl system. Such systems are known to be sterically hindered, which significantly impacts the mechanism of nucleophilic substitution.

The direct backside attack required for an S\N2 reaction is sterically impeded. vanderbilt.edunih.gov Consequently, S\N2 reactions on neopentyl-like substrates are exceptionally slow. nih.govacs.org Studies on the reactivity of neopentyl-like compounds have shown that even with good leaving groups like methanesulfonate, the rate of S\N2 substitution is greatly reduced. acs.orgresearchgate.netresearchgate.net

Due to the difficulty of the S\N2 pathway, an S\N1 mechanism, which proceeds through a carbocation intermediate, might be considered. However, the formation of a primary carbocation is energetically unfavorable. Therefore, nucleophilic substitution on this compound likely proceeds through a slow S\N2 mechanism under forcing conditions or may involve rearrangement pathways if conditions promoting carbocation formation are used.

Reactions Involving the Piperidine Nitrogen

The secondary amine in the piperidine ring is a nucleophilic center and can readily undergo various chemical transformations, most notably alkylation and acylation. These reactions are fundamental for the derivatization of the piperidine core.

Alkylation and Acylation of the Secondary Amine

The nitrogen atom of the piperidine ring can be alkylated using a variety of alkylating agents, such as alkyl halides or sulfates, in the presence of a base. researchgate.net This reaction introduces an alkyl group onto the nitrogen, forming a tertiary amine. The choice of base and solvent is crucial to control the extent of alkylation and to avoid side reactions.

Acylation of the piperidine nitrogen is another common derivatization strategy. Acylating agents like acyl chlorides or anhydrides react with the secondary amine to form an amide. researchgate.net For example, the reaction with acetyl chloride in the presence of a base such as triethylamine (B128534) yields N-acetyl-piperidin-3-ylmethyl methanesulfonate. nih.gov This reaction is generally high-yielding and provides a stable amide product. An example of such a product is N-((1-Acetylpiperidin-3-yl)methyl)methanesulfonamide. bldpharm.com

The table below summarizes typical conditions for the N-acylation of piperidine derivatives.

| Piperidine Derivative | Acylating Agent | Base | Solvent | Product | Reference |

| Anilino-piperidine ester | Propionyl chloride | Triethylamine | Dichloroethane | N-Propionyl-anilino-piperidine ester | researchgate.net |

| Piperidine derivative | Acetyl chloride | Triethylamine | Not specified | N-Acetyl-piperidine derivative | nih.gov |

These derivatization strategies highlight the dual reactivity of this compound, making it a valuable synthon for the construction of a wide range of complex piperidine-containing molecules.

Formation of Amides and Sulfonamides

The secondary amine of the piperidine ring in this compound is nucleophilic and readily undergoes acylation or sulfonylation to form the corresponding N-substituted amides and sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the properties of the piperidine scaffold. researchgate.net

The general synthesis involves reacting the piperidine nitrogen with an appropriate acyl chloride or sulfonyl chloride, often in the presence of a non-nucleophilic base to scavenge the hydrochloric acid byproduct. For instance, the synthesis of N-acyl piperidines can be achieved through standard coupling procedures. Similarly, sulfonamides are synthesized by reacting the piperidine with a sulfonyl chloride. researchgate.net A common procedure involves dissolving the piperidine derivative and a substituted sulfonyl chloride in a suitable solvent, followed by the addition of a base.

In a related synthetic approach for preparing piperidine-containing sulfonamides, 4-(aminosulfonyl)benzoic acid can be coupled with a piperidine ester using coupling agents like EDCI and HOBt in an anhydrous solvent. nih.gov The resulting amide can then be further modified. This highlights a versatile strategy where the piperidine nitrogen acts as a nucleophile. nih.gov

Table 1: Representative Reagents for Amide and Sulfonamide Formation

| Reagent Class | Specific Example | Resulting Functional Group |

|---|---|---|

| Acyl Halides | Benzoyl chloride | N-Benzoylpiperidine |

| Sulfonyl Halides | Benzenesulfonyl chloride | N-Benzenesulfonylpiperidine |

| p-Toluenesulfonyl chloride | N-Tosylpiperidine | |

| Dansyl chloride | N-Dansylpiperidine |

These reactions are typically high-yielding and proceed under mild conditions, making them robust methods for derivatizing the piperidine core of this compound.

Quaternization Reactions

The piperidine nitrogen can be alkylated to form a quaternary ammonium (B1175870) salt. This process, known as quaternization, typically involves the reaction of the piperidine with an excess of an alkyl halide. researchgate.net The reaction proceeds via nucleophilic attack of the nitrogen atom on the alkyl halide.

To achieve monoalkylation without forming the quaternary salt, the stoichiometry and addition rate of the alkylating agent must be carefully controlled. researchgate.net However, for quaternization, an excess of the alkylating agent is used, often with heating, to drive the reaction to completion. The product is a permanently charged ionic compound with properties distinct from the parent secondary or tertiary amine.

A general procedure involves stirring the piperidine derivative with an excess of an alkyl iodide or bromide in a polar aprotic solvent like acetonitrile (B52724) or DMF. researchgate.net The resulting quaternary salt often precipitates from the reaction mixture or can be isolated upon solvent removal. researchgate.net

Reactions Involving the Piperidine Ring Carbons

Beyond functionalization at the nitrogen atom, the carbon skeleton of the piperidine ring can be modified through various modern synthetic methods.

Direct functionalization of the C-H bonds of the piperidine ring, particularly at the α-position (C2), is a powerful strategy for elaborating the piperidine scaffold. researchgate.net These reactions often rely on transition-metal catalysis to achieve high selectivity. researchgate.netresearchgate.net

α-Arylation: Photoredox catalysis has emerged as a potent method for the α-amino C–H arylation of piperidine derivatives. nih.govchemrxiv.org This reaction couples highly substituted piperidines with electron-deficient cyano(hetero)arenes in good yields and with high diastereoselectivity. nih.gov The mechanism involves electron transfer processes that generate radical intermediates, leading to a rapid C-H arylation. nih.govscinapse.io

Rhodium-catalyzed C-H insertion reactions are also employed for the site-selective functionalization of piperidines. nih.govnih.gov The regioselectivity (C2 vs. C4) can be controlled by the choice of the rhodium catalyst and the N-protecting group on the piperidine. nih.govnih.govresearchgate.net For example, C2 functionalization is electronically favored, while C4 functionalization can be achieved by sterically shielding the C2 position. nih.govresearchgate.net C3-substituted analogues have been prepared indirectly via cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening. nih.govnih.gov

α-Alkylation: The α-position of N-substituted piperidines can be deprotonated using a strong base like sec-butyllithium, followed by reaction with an electrophile such as dimethyl sulfate (B86663) to achieve methylation. youtube.com

Table 2: Catalytic Systems for α-Arylation of Piperidines

| Catalytic System | Description | Selectivity |

|---|---|---|

| Ir(ppy)₃ (Photoredox) | Arylation with electron-deficient cyanoarenes. nih.govchemrxiv.org | High diastereoselectivity, often thermodynamically controlled. nih.gov |

| Rh₂(R-TCPTAD)₄ | Rhodium-catalyzed C-H insertion with diazoacetates. nih.govresearchgate.net | C2-selective functionalization. nih.govresearchgate.net |

| Rh₂(R-TPPTTL)₄ | Rhodium-catalyzed C-H insertion with diazoacetates on N-Bs-piperidine. nih.govresearchgate.net | Highly diastereoselective C2-functionalization. nih.govresearchgate.net |

The oxidation state of the piperidine ring can be readily altered.

Oxidation: The piperidine ring can be oxidized to the corresponding piperidin-2-one (a lactam). This transformation can be achieved using various oxidizing agents. researchgate.net The oxidation of N-acyl piperidines with reagents like iron(II)-hydrogen peroxide or molecular oxygen in the presence of an iron complex yields the corresponding piperidin-2-ones. researchgate.net Hypervalent iodine reagents have also been used to mediate the oxidation of N-protected piperidines, leading to functionalized products via N-acyliminium ion intermediates. nih.gov Regioselective oxidation of piperidine-3 derivatives has been reported as a route to 2,5-substituted piperidines. acs.org

Reduction: The piperidine ring is most commonly synthesized by the hydrogenation of pyridine (B92270) precursors. wikipedia.org This reduction can be accomplished using various catalysts, including molybdenum disulfide under industrial settings. wikipedia.orgnih.gov Catalytic hydrogenation over rhodium, ruthenium, or palladium on carbon is also widely used. nih.govorganic-chemistry.org For instance, heterogeneous 10% Rh/C can effectively hydrogenate pyridines in water at 80 °C under 5 atm of H₂. organic-chemistry.org A modified Birch reduction using sodium in ethanol (B145695) is another classic method to reduce pyridine to piperidine. nih.govacs.org The stereoselectivity of these reductions can often be controlled, providing access to specifically substituted piperidines. nih.gov

Hydrolysis and Solvolysis Mechanisms of the Methanesulfonate Ester

The methanesulfonate ester in this compound is a key reactive site. Mesylates are excellent leaving groups, and their esters are susceptible to cleavage through hydrolysis (reaction with water) and solvolysis (reaction with a solvent).

Mechanistic studies on simple alkyl methanesulfonates, such as methyl methanesulfonate, have provided a deep understanding of these processes. acs.org The formation of methanesulfonate esters from an alcohol and methanesulfonic acid proceeds via the C-O bond cleavage of the alcohol, which is consistent with the reversal of the well-established solvolysis mechanism. acs.orgpqri.orgresearchgate.net

The hydrolysis and solvolysis of a primary methanesulfonate ester like this compound proceeds through a nucleophilic attack (typically SN2) on the primary carbon atom, displacing the methanesulfonate anion.

Key findings from studies on related methanesulfonates include:

Effect of Water: The presence of water can increase the rate of hydrolysis. In mixed aqueous-alcohol solvent systems, water competes with the alcohol for reaction with the ester. pqri.org

Effect of pH: The hydrolysis rate of some methanesulfonate esters is largely independent of pH in the range of 7-10, being dominated by the neutral water rate. researchgate.netacs.org This is in stark contrast to carboxylate esters, whose hydrolysis is significantly base-catalyzed. researchgate.netacs.org This difference in reactivity allows for the selective hydrolysis of methanesulfonate esters in the presence of base-sensitive functional groups by adjusting the pH. researchgate.netfigshare.com

Effect of Temperature: As with most chemical reactions, the rate of hydrolysis and solvolysis increases with temperature. pqri.orgresearchgate.net

Regioselectivity and Stereoselectivity in Complex Transformations

Achieving selectivity is a central challenge in the synthesis of complex molecules containing the piperidine scaffold.

Regioselectivity: In a molecule like this compound, there are multiple reactive sites. The choice between reaction at the piperidine nitrogen versus nucleophilic substitution at the mesylate can be controlled by the choice of reagent and conditions. For example, N-alkylation or N-acylation will occur under conditions typical for amine functionalization, while strong nucleophiles will preferentially attack the primary carbon, displacing the mesylate.

Within the piperidine ring, the regioselectivity of C-H functionalization is highly dependent on the chosen methodology. As discussed, rhodium catalysis can be tuned to favor either C2 or C4 functionalization by modulating the catalyst and the N-protecting group. nih.govnih.gov The electronic deactivation at the C3 position makes direct C-H functionalization at this site challenging, often requiring indirect strategies. nih.gov

Stereoselectivity: Many modern synthetic methods for piperidine synthesis and functionalization offer high levels of stereocontrol.

The hydrogenation of substituted pyridines can be performed diastereoselectively using specific catalysts. nih.gov

Carbohydrate auxiliaries have been employed to achieve highly diastereoselective synthesis of substituted piperidinones. cdnsciencepub.comresearchgate.net

Rhodium-catalyzed C-H functionalization reactions often proceed with high diastereoselectivity and enantioselectivity, controlled by the chiral ligands on the metal center. nih.govresearchgate.net

Photoredox-catalyzed α-arylation can also exhibit high diastereoselectivity, which has been shown to arise from a post-reaction epimerization to the thermodynamically more stable isomer. nih.govchemrxiv.org

These advanced strategies enable the construction of complex, polyfunctional piperidine derivatives with precise control over the three-dimensional arrangement of substituents.

Piperidin 3 Ylmethyl Methanesulfonate As a Key Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

The utility of piperidin-3-ylmethyl methanesulfonate (B1217627) extends to the construction of intricate molecular architectures, where the piperidine (B6355638) core is a common motif.

The piperidine ring is a fundamental structural unit in numerous alkaloids and other natural products. While specific, named total syntheses prominently featuring piperidin-3-ylmethyl methanesulfonate as the starting material are not extensively documented in broad literature, its potential as a precursor is clear from a retrosynthetic standpoint. Synthetic chemists can utilize this compound as a key fragment to install the C3-substituted piperidine core.

The general strategy involves the displacement of the mesylate group by a nucleophile that is part of another advanced intermediate in the synthetic pathway. This key carbon-carbon or carbon-heteroatom bond formation step connects the piperidine fragment to the rest of the target natural product. The stability of the piperidine ring under various reaction conditions, combined with the predictable reactivity of the mesylate, makes it a reliable building block for complex synthetic campaigns.

This compound is an effective reagent for the elaboration of existing heterocyclic systems and the construction of novel, more complex ones. The reactive mesylate allows for the alkylation of various nucleophiles, including other heterocycles. For instance, nitrogen atoms within imidazole, pyrazole, or triazole rings can readily displace the methanesulfonate group to form new C-N bonds, linking the piperidine scaffold to another heterocyclic core. This strategy is a cornerstone of medicinal chemistry for creating molecules with diverse pharmacophoric features. An example of a similar transformation involves the synthesis of 3-(imidazol-1-ylmethyl)piperidine derivatives, which have been investigated as potential aromatase inhibitors. nih.gov In such a synthesis, this compound would be an ideal starting material to react with imidazole.

This approach is not limited to N-alkylation. Oxygen and sulfur nucleophiles on other heterocyclic rings can also be used, leading to the formation of ether and thioether linkages, respectively, further expanding the range of accessible molecular frameworks.

Building Block for Novel Chemical Entities in Medicinal Chemistry Research (focused on synthetic methodology)

In medicinal chemistry, the piperidine scaffold is one of the most prevalent heterocyclic motifs found in approved drugs. mdpi.com this compound provides a direct and efficient entry point for creating novel piperidine-containing compounds for drug discovery programs. mdpi.com

The primary utility of this compound in medicinal chemistry is as a versatile electrophilic precursor for advanced, highly functionalized piperidine derivatives. The methanesulfonate group can be displaced by a wide array of nucleophiles, allowing for the systematic exploration of chemical space around the piperidine core. This is crucial for developing structure-activity relationships (SAR) in a lead optimization campaign.

For example, reaction with primary or secondary amines yields 3-(aminomethyl)piperidine derivatives, while reaction with thiols produces 3-(thiomethyl)piperidines. This reactivity allows for the synthesis of complex molecules with potential therapeutic applications, such as the novel sulfonamide derivatives designed as pyruvate (B1213749) kinase M2 (PKM2) activators. nih.gov The synthesis of such compounds often involves coupling a piperidine-containing fragment with a sulfonamide moiety, a reaction for which this compound is an ideal substrate. nih.gov

Table 1: Examples of Nucleophilic Displacement Reactions

| Nucleophile | Resulting Linkage | Product Class Example | Potential Application |

|---|---|---|---|

| Primary/Secondary Amine (R₂NH) | C-N | 3-(Dialkylaminomethyl)piperidine | CNS Agents, GPCR Ligands |

| Imidazole | C-N | 3-(Imidazol-1-ylmethyl)piperidine | Enzyme Inhibitors nih.gov |

| Thiol (RSH) | C-S | 3-(Arylthiomethyl)piperidine | Protease Inhibitors |

| Phenol (ArOH) | C-O | 3-(Aryloxymethyl)piperidine | Receptor Modulators |

This table is illustrative of the synthetic possibilities.

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful approach for identifying lead compounds. whiterose.ac.uknih.gov FBDD relies on screening collections of low molecular weight molecules, or "fragments," to find those that bind weakly but efficiently to a biological target. nih.gov A key trend in FBDD is the move away from flat, aromatic fragments towards more three-dimensional structures, which can better mimic the spatial arrangement of amino acid side chains in protein binding pockets. whiterose.ac.uk

This compound is an excellent candidate for inclusion in a 3D fragment library.

Three-Dimensional Scaffold: The saturated, non-aromatic piperidine ring provides a defined 3D shape, moving away from the "flatland" of many traditional fragment libraries. whiterose.ac.uk

Reactive Handle: The methanesulfonate group serves as a reactive "hook." Once the piperidine fragment is found to bind to a target protein, this handle allows for synthetic elaboration. Chemists can use the reactive site to "grow" the fragment into a more potent lead compound by linking it to other fragments or adding new functional groups to explore the binding pocket.

Favorable Properties: The compound generally aligns with the "Rule of Three," a set of guidelines for desirable fragment properties.

Table 2: Properties for Fragment-Based Drug Discovery

| Property | Guideline ("Rule of Three") | This compound |

|---|---|---|

| Molecular Weight | < 300 Da | 193.26 g/mol |

| cLogP | < 3 | Varies by calculation method, generally low |

| Hydrogen Bond Donors | ≤ 3 | 1 (the piperidine N-H) |

Data for this compound sourced from general chemical property databases.

The design and synthesis of fragment libraries containing scaffolds like this compound are crucial for prosecuting difficult drug targets. whiterose.ac.uk

Strategies for Diversity-Oriented Synthesis Utilizing the Compound

Diversity-Oriented Synthesis (DOS) is a strategy that aims to create collections of structurally diverse small molecules to systematically explore chemical space. cam.ac.uknih.gov Unlike target-oriented synthesis, which focuses on a single product, DOS seeks to generate a wide range of different molecular skeletons and appendage diversity from a common starting material or a simple set of building blocks. scispace.com

This compound is an ideal substrate for DOS campaigns focused on generating libraries of piperidine derivatives. The core concept is to use the piperidine ring as a central scaffold and the methanesulfonate group as a point for diversification. A typical DOS workflow using this compound would involve:

Scaffold Synthesis: Preparation of the core building block, this compound (often with a protecting group on the piperidine nitrogen).

Diversification Step: Reaction of the single mesylate precursor with a large library of diverse nucleophiles in a parallel format (e.g., in a 96-well plate). The nucleophiles would be chosen to represent a wide range of functional groups, charge states, and shapes.

Deprotection/Workup: Removal of any protecting groups to yield the final library of diverse piperidine derivatives.

This approach, often termed "appendage diversity," allows for the rapid and efficient synthesis of hundreds or thousands of related yet distinct compounds. scispace.com By systematically varying the nucleophile attached to the piperidin-3-ylmethyl core, researchers can probe how different substituents affect biological activity, leading to the discovery of novel probes or drug leads. This strategy aligns with the "build/couple/pair" paradigm in DOS, where the piperidine building block is "coupled" with a diverse set of reagents. scispace.com

Tandem and Cascade Reactions Incorporating this compound

Tandem and cascade reactions are powerful strategies in organic synthesis that allow for the formation of multiple chemical bonds in a single operation without the need to isolate intermediates. This approach enhances synthetic efficiency by reducing the number of purification steps, saving time and resources, and minimizing solvent waste. A key requirement for a successful tandem or cascade reaction is a starting material possessing multiple reactive sites that can be selectively addressed under a specific set of reaction conditions.

This compound is a bifunctional molecule that, in principle, is an attractive candidate for the design of tandem and cascade reaction sequences. Its structure contains two key reactive centers: the secondary amine of the piperidine ring and the highly reactive methanesulfonate (mesylate) leaving group.

Structural Features and Reactivity

The reactivity of this compound is dominated by two main features, which could be exploited in hypothetical tandem sequences:

Nucleophilic Secondary Amine: The nitrogen atom of the piperidine ring is a nucleophile and can react with various electrophiles, such as alkyl halides or acylating agents.

Electrophilic Methylene (B1212753) Group: The methanesulfonate group is an excellent leaving group, making the attached methylene carbon susceptible to nucleophilic attack.

These two functionalities open the door to a variety of potential transformations. For instance, a reaction could be initiated at the piperidine nitrogen, which would then be followed by an intramolecular reaction involving the mesylate.

Despite its potential, a review of the current scientific literature and patent landscape indicates that this compound is predominantly used as a key intermediate in linear, multi-step synthetic routes. google.comgoogleapis.com In these syntheses, the piperidine nitrogen is typically first protected, for example with a tert-butyloxycarbonyl (Boc) group. googleapis.com Following the introduction of the mesylate, the protecting group is removed, and the two reactive sites are then addressed in separate, sequential steps rather than in a single tandem or cascade process.

The primary documented application of this compound is in the synthesis of complex pharmaceutical agents, such as Bruton's tyrosine kinase (BTK) inhibitors. google.comgoogleapis.com In these processes, it serves as a piperidine-containing building block, where the mesylate group is displaced by a nucleophile in a standard SN2 reaction to form a larger molecular entity.

Hypothetical Tandem Reaction

While no specific examples are documented in the literature, one can envision a hypothetical tandem reaction involving this compound. For example, a multi-component reaction could be designed where the piperidine nitrogen first reacts with an α,β-unsaturated carbonyl compound in a Michael addition. The resulting enolate could then, in theory, act as an intramolecular nucleophile to displace the mesylate group, leading to the formation of a bicyclic piperidine derivative. Such a sequence would form two new bonds and a new ring in a single, efficient operation.

The table below outlines the key reactive sites of this compound and their potential roles in a hypothetical tandem reaction.

| Reactive Site | Chemical Character | Potential Role in a Tandem Reaction |

| Piperidine Nitrogen | Nucleophilic | Initiates the reaction sequence (e.g., via Michael addition or N-alkylation) |

| Methylene Carbon | Electrophilic | Undergoes intramolecular nucleophilic attack to form a new C-C or C-N bond |

| Methanesulfonate | Leaving Group | Is displaced in the final bond-forming step of the cascade |

While these possibilities are intriguing from a synthetic design perspective, it is important to reiterate that the practical application of this compound in such complex, single-pot transformations has not been reported in the available scientific literature. Its role is currently well-established as a valuable intermediate for linear, step-wise syntheses.

Mechanistic Insights into Biological Interactions Non Clinical Focus

Molecular Recognition and Binding Studies (e.g., protein-ligand interactions at a molecular level)

While direct molecular recognition studies on Piperidin-3-ylmethyl methanesulfonate (B1217627) are not extensively documented, insights can be drawn from computational and in-silico analyses of structurally related piperidine (B6355638) derivatives. Molecular docking studies consistently highlight the piperidine ring as a crucial element for binding within the active or allosteric sites of proteins. nih.govtandfonline.com

The binding is typically governed by a combination of forces:

Hydrophobic Interactions: The aliphatic nature of the piperidine ring allows it to fit into hydrophobic pockets of a protein's binding site. In docking studies of piperidine analogs with the µ-opioid receptor, residues such as I144, V236, I296, and I322 engage in these hydrophobic contacts. tandfonline.com

Hydrogen Bonding: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, while any N-H group can act as a donor. This is critical for orienting the ligand within the binding site. For instance, in models of piperidine derivatives binding to the µ-opioid receptor, the protonated amine forms a key ionic interaction with the residue D147. tandfonline.com

Electrostatic and van der Waals (vdW) Interactions: Quantitative Structure-Activity Relationship (QSAR) analyses on piperidine-based farnesyltransferase inhibitors revealed that vdW surface area and partial charge are significant for inhibitory activity. nih.gov Specifically, a fractional negative charge on the molecule's surface was found to be important, suggesting interactions with positively charged residues or metal cofactors like Zn2+ in the enzyme's active site. nih.govresearchgate.net

In-silico studies on piperidine-dihydropyridine hybrids targeting the Epidermal Growth Factor Receptor (EGFR) also show favorable binding scores, indicating a strong potential for interaction. nih.gov The specific orientation and conformation adopted by the piperidin-3-ylmethyl moiety would ultimately determine the binding affinity and selectivity towards a particular protein target.

Table 1: Representative Protein-Ligand Interactions for Piperidine-Containing Molecules from In-Silico Studies

| Target Protein | Piperidine Analog Class | Key Interacting Residues | Primary Interaction Type | Source |

|---|---|---|---|---|

| µ-Opioid Receptor | 4-amino methyl piperidines | D147, Y148, W318, H297 | Ionic, Hydrogen Bonding | tandfonline.com |

| Farnesyltransferase (FTase) | Piperidine derivatives | Not specified, involves Zn2+ cofactor | Electrostatic, Hydrophobic | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Piperidine-dihydropyridine hybrids | Not specified | Favorable binding scores reported | nih.gov |

| Sigma-1 Receptor (σ1R) | Benzylpiperidine derivatives | Not specified | High affinity binding | nih.gov |

Enzyme Inhibition and Activation Mechanisms (e.g., in vitro enzymatic assays, kinetic analysis)

The piperidine scaffold is a common feature in many enzyme inhibitors. acs.orgresearchgate.net Derivatives have shown inhibitory activity against a range of enzymes, including farnesyltransferase (FTase), monoamine oxidase (MAO), and α-amylase. acs.orgnih.govnih.gov

Farnesyltransferase (FTase) Inhibition: In the development of novel FTase inhibitors, a class of piperidine derivatives was identified. Kinetic analysis of a lead compound from this series indicated a competitive inhibition mechanism with respect to the Ras protein substrate. acs.org This suggests that the piperidine derivative directly competes with the endogenous substrate for binding to the enzyme's active site. Potent compounds in this class exhibited IC50 values in the low nanomolar range. acs.org

Monoamine Oxidase (MAO) Inhibition: Piperine (B192125), a natural alkaloid containing a piperidine ring, is known to inhibit both MAO-A and MAO-B. nih.gov Kinetic studies showed that piperine inhibits MAO-A in a mixed-type manner and MAO-B competitively. nih.gov Structure-activity relationship studies revealed that the piperidine moiety itself contributes to the inhibitory activity, and modifications to this ring can significantly alter potency and selectivity. acs.orgnih.gov

α-Amylase Inhibition: A series of piperazine (B1678402) sulfonamide analogs, which share structural similarities with piperidine-based compounds, were evaluated as inhibitors of α-amylase. Several of these compounds displayed significant inhibition with IC50 values in the low micromolar range, comparable to the standard drug acarbose. nih.gov

Given that the methanesulfonate group can act as a leaving group, Piperidin-3-ylmethyl methanesulfonate could potentially act as an irreversible inhibitor by alkylating a nucleophilic residue within an enzyme's active site, leading to permanent inactivation. However, specific enzymatic assays on this compound are required to confirm this hypothesis.

Table 2: Enzyme Inhibition Data for Representative Piperidine Analogs

| Enzyme Target | Inhibitor Class | IC50 Value | Mechanism of Inhibition | Source |

|---|---|---|---|---|

| Farnesyltransferase (FTase) | (+)-Piperidine 8 | 1.9 nM | Competitive (with Ras) | acs.org |

| Monoamine Oxidase-A (MAO-A) | Piperine | 6.52 μM | Mixed-type | nih.gov |

| Monoamine Oxidase-B (MAO-B) | Piperine | 4.35 μM | Competitive | nih.gov |

| α-Amylase | Piperazine Sulfonamide analog | 1.571 ± 0.05 μM | Not specified | nih.gov |

| Acetylcholinesterase (AChE) | N-benzyl-piperidine analog 86a | 2.13 nM | Not specified | ajchem-a.com |

Receptor Binding and Modulation Studies (e.g., affinity, selectivity, allosteric effects in vitro)

Piperidine derivatives are well-represented as ligands for a multitude of receptors, particularly within the central nervous system. Receptor binding assays, often using radiolabeled ligands, are employed to determine the affinity (Ki) and selectivity of these compounds. merckmillipore.comlabome.com

Sigma (σ) Receptors: Numerous studies have focused on piperidine-based ligands for sigma receptors (σ1 and σ2). A study of arylalkylsulfonyl piperidine derivatives identified a compound with a very high affinity and selectivity for the σ1 receptor, with a Ki of 0.96 nM and a 96-fold selectivity over the σ2 receptor. nih.gov The protonated piperidine nitrogen is often crucial for high-affinity binding. nih.govnih.gov

Histamine (B1213489) H3 Receptor: The piperidine ring is considered a key structural element for dual-activity ligands targeting both the histamine H3 (H3R) and σ1 receptors. nih.gov Replacing the piperidine with a piperazine ring can drastically reduce affinity for the σ1 receptor while maintaining H3R affinity, highlighting the specific structural requirements for receptor recognition. nih.gov

Allosteric Modulation: Beyond direct orthosteric binding, piperidine-containing molecules can act as allosteric modulators. These ligands bind to a site topographically distinct from the primary (orthosteric) binding site, modulating the receptor's response to the endogenous ligand. nih.gov This can manifest as positive allosteric modulation (PAM), negative allosteric modulation (NAM), or silent allosteric modulation (SAM).

Table 3: Receptor Binding Affinities (Ki) for Representative Piperidine Derivatives

| Receptor Target | Ligand Class/Compound | Ki Value (nM) | Source |

|---|---|---|---|

| Sigma-1 (σ1) | 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | 0.96 ± 0.05 | nih.gov |

| Sigma-2 (σ2) | 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | 91.8 ± 8.1 | nih.gov |

| Sigma-1 (σ1) | Benzylpiperidine derivative 1 | 3.2 | nih.gov |

| Histamine H3 (hH3R) | Piperidine derivative 5 | 7.70 | nih.gov |

| Sigma-1 (σ1) | Piperidine derivative 5 | 3.64 | nih.gov |

Interaction with Biomacromolecules (e.g., DNA, RNA, lipids) at a Mechanistic Level

The methanesulfonate moiety of this compound is a potent alkylating group, capable of forming covalent bonds with nucleophilic sites on biomacromolecules.

Interaction with DNA: Methyl methanesulfonate (MMS) is a well-established genotoxic agent that interacts directly with DNA. nih.govumsha.ac.ir It acts as an SN2-type alkylating agent, transferring a methyl group to nitrogen and oxygen atoms in the DNA bases. mdpi.comumsha.ac.ir The primary products of this interaction are N7-methylguanine (approximately 80% of adducts) and N3-methyladenine (approximately 10%). researchgate.net These modifications can disrupt the DNA backbone, block replication, and lead to base mispairing if not repaired by cellular mechanisms like base excision repair (BER). nih.govumsha.ac.ir This interaction does not involve intercalation but rather covalent modification of the bases themselves. researchgate.net

Interaction with Lipids: While the primary target of MMS is DNA, it has also been shown to have effects on other cellular components. A study revealed that MMS can trigger alterations in the lipid composition of the inner nuclear membrane in yeast, an effect that was independent of its DNA-damaging activity. mdpi.com This suggests that the compound or its reactive intermediates may directly or indirectly interact with lipid metabolic pathways or the lipids themselves, potentially through its oxidizing capabilities. mdpi.com

Interaction with RNA and Proteins: As an alkylating agent, the methanesulfonate group can also modify nucleophilic residues on RNA and proteins. MMS has been reported to perturb the cellular proteome and can inhibit mRNA transcription, possibly by binding to the C-terminal end of RNA polymerase II. researchgate.net

Structure-Activity Relationship (SAR) Studies in the Context of Molecular Interactions

SAR studies on various classes of piperidine derivatives provide a framework for understanding how the structure of this compound contributes to its potential biological activity.

The Piperidine Ring: The piperidine ring itself is often a critical pharmacophore. In many inhibitor series, its replacement or removal leads to a significant loss of activity. acs.orgnih.gov For instance, in a series of farnesyltransferase inhibitors, converting a piperidin-2-one core to a piperidine core increased potency tenfold. acs.org The conformational flexibility of the piperidine ring (e.g., chair, boat conformations) allows it to adapt to the topology of different binding sites.

Substituents on the Piperidine Nitrogen: The substituent at the N-1 position is frequently crucial for potency and selectivity. In one FTase inhibitor series, changing the N-1 substituent from a 3-pyridylmethyl group resulted in a complete loss of activity. acs.org

Substituents on the Piperidine Carbon Ring: The position and nature of substituents on the carbon skeleton of the piperidine ring are key determinants of interaction. For MAO inhibitors derived from piperine, substitutions at the para-position of the piperidine ring were found to be preferable to meta-substitutions, and the addition of a hydroxyl group enhanced the inhibitory effect. acs.org In the case of this compound, the 3-position substitution pattern dictates the spatial orientation of the reactive methanesulfonate group relative to the core ring.

The Linker and Functional Group: The linker connecting the piperidine ring to a functional group (in this case, a methylene (B1212753) group) and the nature of the functional group itself are vital. For sigma receptor ligands, a linker of optimal length was found to be critical for high affinity. nih.gov The methanesulfonate group in the target compound serves as a reactive warhead, and its presence suggests a mechanism involving covalent bond formation with the biological target.

Cellular Mechanisms of Action (e.g., uptake pathways, intracellular localization, specific molecular targets)

For a small molecule to interact with intracellular targets, it must first cross the cell membrane. The physicochemical properties of this compound will govern its ability to do so.

Cellular Uptake Pathways: The uptake of small molecules can occur via passive diffusion or through various active transport mechanisms. acs.org Studies on piperine, a piperidine-containing natural product, have shown that its cellular uptake can be enhanced by formulation and may involve mechanisms like adsorptive-mediated endocytosis. nih.govresearchgate.net The cellular uptake of small-molecule inhibitors is often minimal at low temperatures (e.g., 4 °C), which is characteristic of active, energy-dependent transport processes. acs.org

Intracellular Localization: The final destination of a small molecule within a cell is not random but is dictated by its biochemical properties. springernature.com Molecules can accumulate in specific organelles like lysosomes, mitochondria, or the nucleus. springernature.comnih.gov Given that the methanesulfonate moiety is a known DNA alkylating agent, a primary mechanism of action for this compound would necessitate its localization to the cell nucleus to interact with genomic DNA. nih.govumsha.ac.ir However, its ability to alter lipid membranes also suggests potential interactions at the nuclear envelope or other membranous organelles. mdpi.com

Specific Molecular Targets: Based on the chemistry of its constituent parts, the potential molecular targets for this compound are broad. The piperidine core could mediate non-covalent binding to a variety of enzymes or receptors, as discussed in previous sections. acs.orgnih.gov Concurrently, the reactive methanesulfonate group could covalently modify these targets or other biomolecules, most notably DNA, leading to downstream cellular responses such as cell cycle arrest or apoptosis. researchgate.netnih.gov

Emerging Research Directions and Future Perspectives for Piperidin 3 Ylmethyl Methanesulfonate Research

Development of Novel and More Efficient Synthetic Routes

The classical synthesis of Piperidin-3-ylmethyl methanesulfonate (B1217627) involves the reaction of piperidin-3-ylmethanol with methanesulfonyl chloride. vulcanchem.com While effective, future research is focused on developing more sustainable and efficient methodologies. Key areas of development include:

Green Chemistry Approaches: Research is moving towards developing solvent-free synthesis routes to minimize the environmental impact. vulcanchem.com This could involve exploring mechanochemistry (ball-milling) or using aqueous reaction media, which aligns with the broader industry trend towards sustainable practices.

Catalytic Methods: There is a significant opportunity to explore catalytic approaches for the synthesis of piperidine (B6355638) derivatives. mdpi.com This includes the use of transition metal catalysts (e.g., rhodium, palladium, nickel) for hydrogenating pyridine (B92270) precursors, which could offer higher yields and milder reaction conditions compared to traditional methods. mdpi.com For instance, nickel-catalyzed reductive cross-coupling has been shown to be effective for synthesizing related spirocycles. mdpi.com

Flow Chemistry: The implementation of continuous flow reactors for the synthesis of Piperidin-3-ylmethyl methanesulfonate and its precursors could offer superior control over reaction parameters like temperature and mixing, leading to higher purity, better yields, and enhanced safety, particularly for exothermic reactions. researchcommons.org

Multicomponent Reactions (MCRs): Designing one-pot MCRs where three or more reactants come together to form the desired piperidine core structure is a promising strategy. mdpi.com MCRs are highly atom-economical and can significantly shorten synthetic sequences, reducing waste and cost. mdpi.com

A comparative look at potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Focus | Relevant Precursor Types |

| Green Chemistry | Reduced environmental impact, lower cost. | Solvent-free reactions, use of aqueous media. | Substituted Pyridines, Piperidin-3-ylmethanol |

| Advanced Catalysis | High efficiency, stereoselectivity, milder conditions. | Development of novel nickel, rhodium, or iridium catalysts. mdpi.com | Pyridine derivatives, Alkenylamines mdpi.com |

| Flow Chemistry | Enhanced safety, scalability, and purity. researchcommons.org | Optimization of reactor design and reaction conditions. | Piperidin-3-ylmethanol, Methanesulfonyl chloride |

| Multicomponent Reactions | High atom economy, reduced number of steps. mdpi.com | Design of novel cascade reactions. | Dienes, Aldehydes, Amines mdpi.com |

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The methanesulfonate group in this compound is an excellent leaving group, making the compound a versatile substrate for a wide range of nucleophilic substitution reactions. vulcanchem.com Future research will likely focus on exploring novel transformations that go beyond simple substitutions.

Radical-Mediated Reactions: Investigating the participation of this compound derivatives in radical cyclizations could lead to the formation of complex bicyclic or spirocyclic systems. mdpi.com Copper- or light-mediated radical processes are modern synthetic tools that could be applied here. mdpi.com

C-H Activation: A frontier in organic synthesis is the direct functionalization of C-H bonds. Research aimed at developing methods for the C-H activation of the piperidine ring in this compound would open up entirely new avenues for creating derivatives with novel substitution patterns.

Ring-Opening and Ring-Expansion Reactions: Exploring conditions that could induce the ring-opening of the piperidine moiety or its expansion to larger heterocycles (like azepanes) would significantly broaden the synthetic utility of this compound.

"Memory of Chirality" Reactions: For chiral versions of the starting material, exploring transformations that proceed with a "memory of chirality" effect, where the stereochemical information is retained even through achiral intermediates, would be a sophisticated and valuable area of study. mdpi.com

Application in Advanced Materials Science (e.g., as a monomer for polymers, functional materials)

The piperidine moiety is a valuable functional group in materials science, capable of imparting specific properties such as pH-responsiveness or thermal stability. Research into using this compound as a building block for advanced materials is a promising future direction.

Polymer Synthesis: The compound could serve as a monomer or a precursor to a monomer for polymerization reactions. For example, after conversion to a methacrylate (B99206) or acrylate (B77674) derivative, it could undergo radical polymerization to create functional polymers. researchcommons.orgresearchcommons.org These polymers, containing the piperidine ring, could find applications as "smart" hydrogels that respond to pH changes, or as coatings and adhesives. researchcommons.org

Functional Materials: The nitrogen atom in the piperidine ring can be quaternized to create cationic materials. These could be explored for applications such as ion-exchange resins, antibacterial surfaces, or as components in organic light-emitting diodes (OLEDs).

Metal-Organic Frameworks (MOFs): Derivatives of this compound bearing additional coordinating groups could be designed as organic linkers for the synthesis of MOFs. The inherent properties of the piperidine unit could be used to tune the porosity and functionality of the resulting framework for applications in gas storage or catalysis.

| Material Type | Potential Monomer Derivative | Key Properties | Potential Applications |

| Smart Polymers | Piperidin-3-ylmethyl methacrylate | pH-responsive, thermally stable | Drug delivery systems, sensors, hydrogels researchcommons.org |